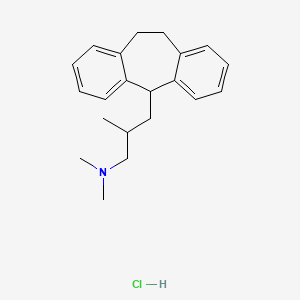

5H-Dibenzo(a,d)cycloheptene-5-propanamine, 10,11-dihydro-N,N,beta-trimethyl-, HCl, (+,-)-

Description

Properties

IUPAC Name |

dimethyl-[2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N.ClH/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21;/h4-11,16,21H,12-15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWAFEJHLHEFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)C[NH+](C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-73-9 | |

| Record name | 5H-Dibenzo[a,d]cycloheptene-5-propanamine, 10,11-dihydro-N,N,β-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5585-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butriptyline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Pharmacological Investigations of Butriptyline Hydrochloride

Mechanism of Action Studies

Butriptyline (B23782) hydrochloride is a tricyclic antidepressant (TCA) that exerts its pharmacological effects through a complex and multifaceted mechanism involving the modulation of various neurotransmitter systems in the brain. patsnap.com Its action is primarily attributed to its interaction with monoamine transporters and its antagonistic activity at several key receptor sites. patsnap.comiiab.me These interactions collectively contribute to its therapeutic effects. The core of its mechanism involves influencing the levels of serotonin (B10506), norepinephrine (B1679862), and to a lesser degree, dopamine (B1211576). patsnap.com

The role of butriptyline hydrochloride as an inhibitor of serotonin and norepinephrine reuptake is a subject of conflicting reports in scientific literature. Some sources posit that its primary function is to block the reuptake of these monoamines by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET). patsnap.compatsnap.com This action would increase the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their availability to postsynaptic receptors. patsnap.com

However, other significant research findings challenge this hypothesis, characterizing butriptyline as a very weak or negligible inhibitor of monoamine reuptake. iiab.mewikipedia.org In vitro studies measuring the binding affinity (Ki) of butriptyline to human monoamine transporters reveal high Ki values for both the serotonin transporter (SERT) and the norepinephrine transporter (NET), which indicates low binding affinity and consequently, weak inhibition. iiab.me For instance, the Ki value for human SERT has been reported as 1,360 nM and for human NET as 5,100 nM. iiab.me This profile is notably different from other tricyclic antidepressants like amitriptyline (B1667244) and imipramine (B1671792), which are far more potent as serotonin and norepinephrine reuptake inhibitors. wikipedia.org This discrepancy suggests that butriptyline's antidepressant efficacy may stem from a different primary mechanism of action. wikipedia.org

| Site | Ki (nM) | Species |

|---|---|---|

| Serotonin Transporter (SERT) | 1,360 | Human |

| Norepinephrine Transporter (NET) | 5,100 | Human |

| Dopamine Transporter (DAT) | 3,940 | Human |

A well-established and potent pharmacological action of butriptyline is its strong antagonism of the histamine (B1213489) H1 receptor. iiab.mewikipedia.org Research demonstrates that butriptyline binds to this receptor with very high affinity. patsnap.com In vitro studies on human brain tissue have determined the binding affinity (Ki) of butriptyline for the H1 receptor to be approximately 1.1 nM. iiab.me This potent antihistaminic activity is a defining characteristic of butriptyline's pharmacological profile and is significantly stronger than its effect on monoamine reuptake. iiab.mewikipedia.org This action is shared with other tricyclic antidepressants and contributes to some of its therapeutic and side effects. patsnap.comnih.gov

Butriptyline hydrochloride also exhibits potent antagonistic activity at muscarinic acetylcholine (B1216132) receptors. patsnap.compatsnap.com This anticholinergic action is a common feature among tricyclic antidepressants. johnshopkins.edunih.gov The binding affinity (Ki) of butriptyline for human muscarinic acetylcholine receptors has been measured at 35 nM. iiab.me This blockade of cholinergic receptors is responsible for a range of its physiological effects. patsnap.comwikipedia.org As with other TCAs, tertiary amines like butriptyline tend to be more potent anticholinergics than their secondary amine counterparts. nih.gov

The pharmacological profile of butriptyline includes moderate to weak antagonism of alpha-adrenergic receptors. patsnap.comiiab.me Specifically, it shows a higher affinity for the α1-adrenergic receptor subtype compared to the α2 subtype. iiab.me The reported binding affinity (Ki) for the human α1-adrenergic receptor is 570 nM, while the affinity for the α2-adrenergic receptor is significantly lower, with a Ki value of 4,800 nM. iiab.me This antagonistic action at α1-adrenergic receptors can lead to specific cardiovascular effects. patsnap.com

| Receptor | Ki (nM) |

|---|---|

| Histamine H1 | 1.1 |

| Muscarinic Acetylcholine (mACh) | 35 |

| 5-HT2A | 380 |

| α1-Adrenergic | 570 |

| α2-Adrenergic | 4,800 |

Note: A smaller Ki value indicates a stronger binding affinity. iiab.me

The effect of butriptyline on the dopamine system is generally considered to be less significant compared to its other actions. patsnap.com However, some research indicates it possesses dopamine uptake blocking properties. One study on rat brain synaptosomes found that butriptyline exhibited "rather potent inhibition" of dopamine uptake, with IC50 values in the range of 10⁻⁶ to 10⁻⁵ M. nih.gov In contrast, binding affinity data for the human dopamine transporter (DAT) shows a Ki value of 3,940 nM, suggesting weak inhibition. iiab.me These findings suggest that while butriptyline does interact with the dopamine transporter, its potency is considerably lower than its effects on other receptor systems like the histamine H1 and muscarinic receptors. iiab.menih.gov

Atypical Pharmacological Profile and Proposed Alternative Mechanisms

Butriptyline hydrochloride is distinguished from classical tricyclic antidepressants (TCAs) by its unique pharmacological profile. While structurally similar to other TCAs, its mechanism of action deviates significantly from the conventional understanding of this drug class, leading to hypotheses about alternative therapeutic pathways.

Differentiation from Classical Tricyclic Antidepressants

Butriptyline is often classified as an "atypical" or "second-generation" TCA due to its distinct pharmacological properties when compared to traditional TCAs like imipramine and amitriptyline. A primary point of differentiation lies in its effect on monoamine reuptake. Classical TCAs exert their antidepressant effects primarily by inhibiting the neuronal reuptake of norepinephrine and serotonin (5-HT) nih.gov. However, butriptyline has been shown to be largely ineffective in blocking the uptake of these neurotransmitters nih.gov.

In comparative studies, while imipramine and amitriptyline potentiated the effects of norepinephrine and 5-HT, butriptyline did not exhibit this activity nih.gov. This suggests that its antidepressant and anxiolytic effects are not mediated by the typical mechanism of monoamine reuptake inhibition that characterizes classical TCAs. Instead, butriptyline demonstrates potent antihistaminic and anticholinergic properties wikipedia.org. Its profile, with strong antihistamine and anticholinergic actions alongside weak monoamine reuptake inhibition, is more akin to that of iprindole (B1206939) and trimipramine (B1683260) wikipedia.org.

Table 1: Comparative Pharmacological Profile of Butriptyline and Classical TCAs

| Feature | Butriptyline Hydrochloride | Imipramine | Amitriptyline |

|---|---|---|---|

| Monoamine Reuptake Inhibition | Very weak to negligible nih.govwikipedia.org | Potent inhibitor of norepinephrine and serotonin reuptake | Potent inhibitor of norepinephrine and serotonin reuptake |

| Antihistaminic Activity (H1) | Potent wikipedia.orgpatsnap.com | Moderate | Potent |

| Anticholinergic Activity | Potent wikipedia.orgpatsnap.com | Moderate | Potent |

| Classification | Atypical/Second-generation TCA wikipedia.org | Classical/First-generation TCA | Classical/First-generation TCA |

Prodrug Hypothesis and Active Metabolite Pharmacodynamics

The observation that butriptyline possesses antidepressant efficacy comparable to classical TCAs, despite its weak inhibition of monoamine reuptake, has led to the formulation of a prodrug hypothesis wikipedia.org. This hypothesis posits that butriptyline itself may be less active, and its therapeutic effects are largely attributable to its principal active metabolite, norbutriptyline wikipedia.org. Butriptyline is a tertiary amine that undergoes hepatic metabolism, primarily through N-demethylation, to form norbutriptyline, a secondary amine wikipedia.orgpatsnap.com.

Pharmacodynamic Characterization

The pharmacodynamic effects of butriptyline hydrochloride are most pronounced in the central nervous system, where it exerts significant sedative, anxiolytic, and sleep-modifying effects.

Central Nervous System Effects

Butriptyline hydrochloride exhibits marked sedative and anxiolytic properties. The sedative effects are primarily attributed to its potent antagonism of histamine H1 receptors wikipedia.orgpatsnap.com. This antihistaminic activity is a common feature of many TCAs and contributes to drowsiness and somnolence. Additionally, its strong anticholinergic activity at muscarinic receptors may also play a role in its sedative profile wikipedia.orgpatsnap.com.

The anxiolytic, or anti-anxiety, effects of butriptyline have been observed in clinical settings nih.gov. These properties are likely a consequence of its sedative effects, which can help to alleviate the somatic and psychic symptoms of anxiety. The calming effect, combined with its primary antidepressant action, makes it suitable for patients with depression accompanied by significant anxiety and insomnia.

Butriptyline has a notable impact on sleep architecture, specifically on the stages of rapid eye movement (REM) and non-rapid eye movement (NREM) sleep. Research has demonstrated that butriptyline reduces the amount of REM sleep while concurrently increasing NREM sleep nih.gov. This effect is consistent with the activity of other sedative TCAs, such as amitriptyline nih.gov.

Table 2: Effects of Butriptyline Hydrochloride on Sleep Architecture

| Sleep Parameter | Effect |

|---|---|

| REM Sleep | Decreased nih.gov |

| Non-REM Sleep | Increased nih.gov |

| Sleep Onset Latency | Likely Decreased (due to sedative effects) |

| Total Sleep Time | Likely Increased (due to sedative effects) |

Arousal Modulation

Butriptyline hydrochloride exerts a notable influence on arousal, primarily manifesting as sedation. This effect is largely attributable to its potent antagonism of histamine H1 receptors. wikipedia.orgpatsnap.com The blockade of these receptors in the central nervous system is a well-established mechanism for inducing drowsiness and promoting sleep. patsnap.comsleepstation.org.uk Clinical observations have noted sedation and somnolence as effects of butriptyline treatment. wikipedia.org

Research into the effects of butriptyline on sleep architecture has provided further insight into its arousal-modulating properties. A study investigating the impact of butriptyline on subjective feelings and sleep patterns demonstrated its capacity to alter sleep parameters. nih.gov While detailed polysomnographic data specific to butriptyline is limited, the sedative effects are a consistent finding. The sedative properties of butriptyline may be beneficial in conditions where anxiety and insomnia are prominent features. patsnap.com

Autonomic Nervous System Effects

Butriptyline hydrochloride significantly impacts the autonomic nervous system, primarily through its potent anticholinergic and moderate anti-adrenergic activities. wikipedia.org These effects stem from its ability to block muscarinic acetylcholine receptors and alpha-1 adrenergic receptors, respectively. patsnap.compatsnap.com

In addition to its anticholinergic effects, butriptyline exhibits moderate antagonism at alpha-1 adrenergic receptors. wikipedia.org This action can lead to vasodilation and a subsequent decrease in blood pressure, potentially resulting in orthostatic hypotension, characterized by a drop in blood pressure upon standing. patsnap.com Compared to some other tricyclic antidepressants, the alpha-1 blocking effects of butriptyline are considered relatively weak. wikipedia.org Studies on the broader class of tricyclic antidepressants have shown varied effects on the sympathetic and parasympathetic nervous systems. For instance, the structurally related compound amitriptyline has been shown to suppress both sympathetic and parasympathetic activity. nih.govresearchgate.net

Receptor-Mediated Physiological Responses

The physiological responses to butriptyline hydrochloride are a direct consequence of its interactions with a variety of neurotransmitter receptors. Its pharmacological activity is characterized by a strong affinity for histamine H1 and muscarinic acetylcholine receptors, moderate affinity for serotonin 5-HT2 and alpha-1 adrenergic receptors, and very weak activity as a monoamine reuptake inhibitor. wikipedia.orgiiab.me

The potent antagonism of histamine H1 receptors is the primary mechanism behind butriptyline's sedative effects. wikipedia.orgpatsnap.com Blockade of these receptors in the central nervous system leads to drowsiness and a reduction in wakefulness.

Its strong anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors, leads to the classic peripheral and central anticholinergic effects. wikipedia.orgpatsnap.com These include dry mouth, constipation, urinary retention, blurred vision, and potential cognitive and memory impairment. wikipedia.org

Butriptyline also acts as a moderate antagonist at serotonin 5-HT2 receptors. wikipedia.orgdrugbank.comdrugbank.com Antagonism of 5-HT2A receptors, in particular, has been implicated in the therapeutic effects of some antidepressants and may contribute to their anxiolytic and sleep-improving properties. nih.govnih.gov

The moderate antagonism of alpha-1 adrenergic receptors can lead to cardiovascular effects, most notably orthostatic hypotension. patsnap.com By blocking these receptors on blood vessels, butriptyline can cause vasodilation and a decrease in peripheral resistance. nih.gov

Below is a table summarizing the receptor binding affinities of butriptyline:

| Receptor | Binding Affinity (Ki, nM) |

| Histamine H1 | 1.1 |

| Muscarinic acetylcholine | 35 |

| Serotonin 5-HT2A | 380 |

| Alpha-1 adrenergic | 570 |

| Serotonin transporter (SERT) | 1,360 - 10,000 |

| Norepinephrine transporter (NET) | 990 - 5,100 |

Data sourced from in vitro studies. A smaller Ki value indicates a stronger binding affinity.

Pharmacokinetic Analysis

Absorption and Distribution Studies

Butriptyline hydrochloride is readily absorbed from the gastrointestinal tract following oral administration. patsnap.comnih.gov Pharmacokinetic studies in human volunteers have characterized its absorption and distribution profile. Following a single oral dose, the time to reach maximum plasma concentration (Tmax) is approximately 2.6 hours for a conventional formulation. nih.gov The peak plasma concentration (Cmax) achieved is around 46.5 ng/mL. nih.gov

Butriptyline exhibits a high degree of binding to plasma proteins, exceeding 90%. wikipedia.orgtaylorandfrancis.com This extensive protein binding limits the amount of free, pharmacologically active drug in circulation and influences its distribution throughout the body. The therapeutic concentrations of butriptyline in plasma are generally considered to be in the range of 60–280 ng/mL. wikipedia.org The elimination half-life of butriptyline from plasma is approximately 20 hours and appears to be independent of the formulation. nih.gov

A summary of the key pharmacokinetic parameters for a conventional formulation of butriptyline hydrochloride is presented in the table below:

| Pharmacokinetic Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2.6 hours |

| Peak Plasma Concentration (Cmax) | 46.5 ng/mL |

| Plasma Protein Binding | >90% |

| Elimination Half-life (t½) | ~20 hours |

Data from a study involving a single 75 mg oral dose in human volunteers. nih.gov

Metabolic Pathways and Metabolite Identification

Butriptyline hydrochloride undergoes extensive metabolism in the liver, a common feature of tricyclic antidepressants. patsnap.com This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system. patsnap.comaafp.org

A principal metabolic pathway for butriptyline is N-demethylation. wikipedia.org This process involves the removal of a methyl group from the tertiary amine side chain, leading to the formation of its primary active metabolite, norbutriptyline. wikipedia.org Norbutriptyline is a secondary amine, and like the parent compound, it possesses pharmacological activity.

While specific studies detailing the exact CYP isoenzymes responsible for butriptyline's N-demethylation are limited, data from structurally similar tricyclic antidepressants, such as amitriptyline, provide valuable insights. The N-demethylation of amitriptyline to its active metabolite, nortriptyline (B1679971), is primarily catalyzed by CYP2C19. drugbank.comclinpgx.orgresearchgate.net Other CYP enzymes, including CYP3A4, CYP1A2, and CYP2D6, also contribute to this metabolic step to varying degrees. drugbank.comnih.gov Given the structural similarities, it is highly probable that these same CYP isoenzymes, particularly CYP2C19 and CYP3A4, play a significant role in the N-demethylation of butriptyline to norbutriptyline. upol.czacnp.orgdrugbank.com

Norbutriptyline: Formation and Activity

Butriptyline, a tertiary amine tricyclic antidepressant (TCA), undergoes metabolism in the body to form its primary active metabolite, norbutriptyline. This transformation occurs through a process known as N-demethylation, where a methyl group is removed from the nitrogen atom on the side chain of the butriptyline molecule. The resulting compound, norbutriptyline, is a secondary amine.

While direct and extensive research on the specific activity of norbutriptyline is limited, its pharmacological profile can be inferred from its close structural and chemical analogue, nortriptyline, which is the active metabolite of the well-studied TCA, amitriptyline. Nortriptyline is known to be a potent inhibitor of norepinephrine reuptake and a moderate inhibitor of serotonin reuptake at the presynaptic neuronal membrane. nih.govdrugbank.com This action increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects. nih.gov

Cytochrome P450 Enzyme System Involvement (e.g., CYP2D6, CYP3A4)

The metabolism of tricyclic antidepressants, including butriptyline, is heavily reliant on the cytochrome P450 (CYP) enzyme system in the liver. Although specific literature detailing the precise CYP isozymes responsible for butriptyline metabolism is scarce, extensive data from the closely related and structurally similar compound, amitriptyline, provides a well-established metabolic framework.

The demethylation of amitriptyline to its active metabolite, nortriptyline, is primarily catalyzed by the enzyme CYP2C19 . nih.govdrugbank.com Other enzymes, including CYP1A2, CYP2C9, and CYP3A4 , also participate in this pathway. drugbank.com

Elimination Kinetics and Half-Life Determination

The elimination of butriptyline hydrochloride from the body follows first-order kinetics, a concentration-dependent process where a constant proportion of the drug is eliminated per unit of time. derangedphysiology.com The primary pharmacokinetic parameter used to characterize the duration of the drug's presence in the body is the elimination half-life (t½).

Clinical studies have determined that the elimination half-life of butriptyline in plasma is approximately 20 hours . nih.gov This value is independent of the formulation administered (conventional or sustained release). nih.gov The half-life indicates the time required for the plasma concentration of butriptyline to decrease by 50%. It takes approximately four to five half-lives to eliminate about 95% of a drug from the body, suggesting that butriptyline and its metabolites are cleared over several days following administration. youtube.com

| Pharmacokinetic Parameter | Value | Source |

| Elimination Half-Life (t½) | ~20 hours | nih.gov |

Bioavailability Assessments (e.g., Conventional versus Sustained Release Formulations)

The formulation of a drug product can significantly alter its absorption characteristics and, consequently, its bioavailability profile over time. A comparative pharmacokinetic study in human volunteers was conducted to assess the differences between a conventional (standard) formulation and a sustained-release (SR) formulation of butriptyline hydrochloride. nih.gov

The study revealed that the SR formulation successfully modulated the release and absorption of the drug. Compared to the conventional tablet, the SR formulation resulted in a delayed time to reach the maximum plasma concentration (Tmax) and a lower peak concentration (Cmax). Specifically, the Tmax increased from 2.6 hours to 7.5 hours, while the Cmax was substantially reduced from 46.5 ng/ml to 10.3 ng/ml. nih.gov

This blunted and extended plasma concentration profile is characteristic of sustained-release technologies, which aim to reduce peak-and-trough fluctuations. allucent.com The study also noted a threefold increase in the "half-value duration" (HVD), a measure of the time that plasma concentrations remain above 50% of the peak value, further confirming the prolonged release characteristics of the SR formulation. Importantly, these modifications in the absorption profile were achieved without a significant reduction in the total amount of drug absorbed, indicating that the relative bioavailability of the SR formulation was comparable to the conventional tablet. nih.gov

| Parameter | Conventional Formulation | Sustained-Release (SR) Formulation |

|---|---|---|

| Max Plasma Concentration (Cmax) | 46.5 ng/ml | 10.3 ng/ml |

| Time to Max Concentration (Tmax) | 2.6 hours | 7.5 hours |

| Relative Bioavailability | Comparable | Comparable |

Compartmental Modeling of Plasma Concentration Profiles

To mathematically describe and predict the concentration of butriptyline hydrochloride in the body over time, pharmacokinetic modeling is employed. Research has demonstrated that the plasma concentration-time profile of butriptyline is adequately described by a two-compartment open model . nih.gov

In this type of model, the body is conceptualized as two distinct compartments:

The Central Compartment: This compartment represents the plasma and tissues that are highly perfused with blood, such as the heart, lungs, liver, and kidneys. The drug is administered into and eliminated from this compartment. cutm.ac.in

The Peripheral Compartment: This compartment represents tissues with lower blood perfusion, such as muscle and fat. The drug distributes from the central compartment into the peripheral compartment and then redistributes back. cutm.ac.in

The two-compartment model accounts for the initial rapid decline in plasma concentration (the distribution phase) as the drug moves from the central to the peripheral compartment, followed by a slower decline (the elimination phase) which is governed by the drug's elimination from the central compartment. The successful application of this model to butriptyline's pharmacokinetic data allows for a good agreement between the model-fitted parameters and the actual measured plasma concentrations, providing a robust framework for understanding its distribution and elimination. nih.gov

Clinical Efficacy and Comparative Research on Butriptyline Hydrochloride

Efficacy in Depressive Disorders

Treatment Outcomes in Non-Psychotic Depression

Clinical studies have demonstrated the efficacy of butriptyline (B23782) hydrochloride in the management of non-psychotic depression. In a notable double-blind trial involving 28 patients with this condition, butriptyline hydrochloride was compared with imipramine (B1671792) hydrochloride. The study assessed changes in depression, anxiety, and side effects over the course of treatment. The results indicated that butriptyline hydrochloride was superior to imipramine hydrochloride in the accumulated change across all three criteria, with the difference being statistically significant nih.gov.

Another study involving ten patients with primary depressive illness treated with butriptyline hydrochloride (150 mg/day) for 22 days showed that six of the patients experienced a marked clinical improvement based on depression rating scores patsnap.com. These findings suggest that butriptyline hydrochloride is an effective agent in treating non-psychotic depressive illnesses.

Table 1: Comparative Efficacy in Non-Psychotic Depression

| Parameter | Butriptyline Hydrochloride | Imipramine Hydrochloride | Significance |

|---|---|---|---|

| Accumulated Change in Depression Score | Superior | - | P < 0.01 |

| Accumulated Change in Anxiety Score | Superior | - | P < 0.01 |

Data from a double-blind trial of 28 patients. nih.gov

Efficacy in Neurotic and Reactive Depression

Butriptyline hydrochloride has also been investigated for its utility in neurotic and reactive depression. Early clinical trials in France concluded that butriptyline hydrochloride was a potent antidepressant psychotropic agent, particularly indicated for mild and intermediate forms of depression and melancholia, showing success in a high percentage of cases. Furthermore, it was reported to be a manageable and useful option for the rapid control of anxiety and as a supportive antidepressant in outpatient psychotherapy settings nih.gov. These investigations covered a variety of syndromes, including neurotic and reactive depression nih.gov.

Onset of Therapeutic Action Investigations

The onset of therapeutic action for butriptyline hydrochloride generally aligns with that of other tricyclic antidepressants. Patients may begin to observe an improvement in their symptoms within one to four weeks of initiating treatment patsnap.com. This timeframe is a typical characteristic of this class of antidepressants, reflecting the period required for the neurochemical adaptations that underlie the therapeutic effect.

Comparative Clinical Trials

Butriptyline Hydrochloride versus Imipramine Hydrochloride

A significant double-blind clinical trial directly compared the efficacy of butriptyline hydrochloride with imipramine hydrochloride in 28 patients suffering from non-psychotic depression nih.gov. The study evaluated the two drugs based on their impact on depression, anxiety, and side effects.

The results of this comparative trial demonstrated that butriptyline hydrochloride was statistically superior to imipramine hydrochloride across all three measured criteria. The scoring system, which ranged from -2 to +10 to indicate the degree of change, showed that a higher number of patients experienced a better reaction to butriptyline hydrochloride nih.gov. The Wilcoxon matched-pairs signed-rank test confirmed that butriptyline hydrochloride was superior to imipramine hydrochloride with a statistical significance of P<0.01 for each criterion nih.gov. It was estimated that approximately 70% of the patients showed better performance on all three criteria when treated with butriptyline hydrochloride nih.gov.

Table 2: Accumulated Change Scores in a Comparative Trial

| Criterion | Butriptyline Hydrochloride Superiority | Statistical Significance (P-value) |

|---|---|---|

| Depression | Yes | < 0.01 |

| Anxiety | Yes | < 0.01 |

| Side-effects | Yes | < 0.01 |

Based on a double-blind trial comparing Butriptyline Hydrochloride and Imipramine Hydrochloride in 28 patients with non-psychotic depression. nih.gov

Butriptyline Hydrochloride versus Amitriptyline (B1667244)

Clinical research has provided direct comparisons between butriptyline hydrochloride and the widely known tricyclic antidepressant (TCA), amitriptyline. A significant double-blind, controlled multicenter trial involving 77 inpatients with primary depression offered key insights into their comparative efficacy. In this study, both drugs were administered with an identical increasing schedule for four weeks.

| Parameter | Butriptyline Hydrochloride | Amitriptyline | Reference |

|---|---|---|---|

| Dropout Rate | Significantly Lower | Higher | uliege.be |

| Overall Depression Scale (Total Score) | Significantly Better Improvement | Less Improvement | uliege.be |

| Overall Depression Scale Factors (Depression, Guilt, Anxiety, Somatization, Somatic Complaints) | Significantly Better Improvement | Less Improvement | uliege.be |

| Concomitant Haloperidol Use | Significantly Lower Frequency | Higher Frequency | uliege.be |

| Overall Side Effect Frequency | No Significant Difference | No Significant Difference | uliege.be |

Evaluation Against Other Antidepressant Classes

Patient Response and Tolerability Assessments in General Practice Settings

In general practice or outpatient settings, patient response and tolerability are crucial for treatment adherence and success. Clinical experience with butriptyline hydrochloride has indicated good tolerance. uliege.be Side effects associated with butriptyline are generally reported as mild and transient, consisting primarily of the classic anticholinergic effects seen with TCAs. uliege.be These can include dry mouth, constipation, blurred vision, dizziness, and drowsiness. patsnap.com

| Aspect of Tolerability | Finding | Reference |

|---|---|---|

| General Tolerability | Reported as good in clinical studies. | uliege.be |

| Common Side Effects | Mild and transient anticholinergic effects (e.g., dry mouth, drowsiness). | uliege.bepatsnap.com |

| Patient Acceptance | Improved with a sustained-release, once-daily formulation. | uliege.be |

Psychometric and Biological Outcome Measures in Clinical Research

Hamilton Depression Rating Scale (HDRS): A clinician-administered scale to assess the severity of depression.

Brief Psychiatric Rating Scale (BPRS): Used to measure psychotic and non-psychotic symptoms in people with major psychiatric disorders.

Nurses' Observation Scale for Inpatient Evaluation (NOSIE): Assesses the behavior of psychiatric patients.

Cattell's Anxiety Scale: A self-report measure of anxiety.

The results from these psychometric assessments have consistently shown that butriptyline is effective, producing marked improvement in rating scores for the majority of patients. uliege.be

Regarding biological outcome measures, there is a lack of studies specifically investigating biomarkers in relation to butriptyline hydrochloride treatment response. However, research into other TCAs, such as nortriptyline (B1679971) and imipramine, has explored various genetic, inflammatory, and neuroendocrine biomarkers. ru.nlresearchgate.netnih.govnih.gov For instance, inflammatory markers like C-reactive protein (CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) have been investigated as potential predictors of treatment response to TCAs. psychopharmacologyinstitute.com Similarly, neuroendocrine markers, such as those related to the hypothalamic-pituitary-adrenal (HPA) axis, have been correlated with responsiveness to tricyclic antidepressants. nih.gov While these findings are relevant to the TCA class, their specific applicability to predicting or measuring response to butriptyline hydrochloride has not been established through dedicated research.

Neuropharmacological and Behavioral Research

Effects on Neurotransmitter Transport, Release, and Storage

Butriptyline (B23782) hydrochloride's primary neuropharmacological influence is centered on its interaction with monoamine neurotransmitter transporters, though its activity in this regard is considered relatively weak compared to other tricyclic antidepressants (TCAs). Research into its binding affinity for human and rat brain synaptosomes reveals a limited capacity to inhibit the reuptake of key monoamines.

The compound shows negligible inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, which is a primary mechanism of action for many other TCAs. iiab.me In vitro binding assays have quantified this weak interaction with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT). This suggests that its therapeutic effects may not be predominantly mediated by monoamine reuptake inhibition, a characteristic that distinguishes it from compounds like amitriptyline (B1667244) or imipramine (B1671792). iiab.me Some research indicates it may slightly enhance central effects of 5-hydroxytryptamine (5-HT, or serotonin) while not inhibiting the uptake of norepinephrine in the brain. medchemexpress.com

Information specifically detailing butriptyline hydrochloride's direct effects on the physiological processes of neurotransmitter release from the presynaptic terminal or its storage within synaptic vesicles is not extensively documented in the available literature. The main characterized mechanism related to neurotransmitter availability focuses on its weak blockade of plasma membrane transporters.

| Transporter | Ki (nM) | Species |

|---|---|---|

| SERT | 1,360 | Human |

| NET | 5,100 | Human |

| DAT | 3,940 | Human |

Behavioral Pharmacology in Animal Models

Research utilizing operant conditioning paradigms in animal models has provided insight into the behavioral effects of butriptyline hydrochloride. In a study involving male albino rats, the administration of butriptyline hydrochloride at doses ranging from 2.5 to 30 mg/kg was found to induce a dose-dependent depression of food-reinforced responses. medchemexpress.com At the highest doses tested, the compound also slightly depressed the avoidance reflex in these animals. medchemexpress.com These findings suggest that butriptyline can modulate motivated and learned behaviors, reducing the rate of responses maintained by positive reinforcement (food).

While butriptyline hydrochloride was developed and used clinically for the treatment of depression, detailed research findings from its application in widely-used preclinical animal models of depression and anxiety (such as the forced swim test, tail suspension test, or learned helplessness models) are not extensively reported in the scientific literature. iiab.menih.gov The validation of antidepressant compounds frequently relies on their ability to produce quantifiable effects in these standardized behavioral tests. nih.govnih.gov The absence of such published data for butriptyline makes a direct comparison of its preclinical efficacy profile with other antidepressants in these specific models challenging.

Butriptyline hydrochloride exhibits a relatively weak antagonist action at α1-adrenergic receptors. iiab.me Adrenergic neuron blocking can occur through various mechanisms, including the prevention of norepinephrine release or the inhibition of its storage in vesicles. researchgate.net However, the characterized adrenergic action of butriptyline is its postsynaptic receptor blockade. In vitro studies on human brain tissue determined its binding affinity (Ki) for the α1-adrenergic receptor to be 570 nM. iiab.me This level of affinity indicates a moderate to weak blocking action at this receptor site, suggesting that antiadrenergic effects are not a predominant feature of its pharmacological profile. iiab.me

Drug Drug and Pharmacological Interactions of Butriptyline Hydrochloride

Interactions Affecting Neurotransmitter Systems

Butriptyline's mechanism of action, which involves the modulation of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), makes it susceptible to significant interactions with other drugs that affect these same systems. patsnap.com

The concurrent use of butriptyline (B23782) hydrochloride with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated due to the risk of serious, and potentially fatal, reactions. patsnap.com This combination can lead to a hypertensive crisis and serotonin syndrome, a condition characterized by symptoms such as agitation, hallucinations, rapid heart rate, and muscle stiffness. patsnap.com A washout period of at least 14 days is necessary when switching between butriptyline hydrochloride and an MAOI. patsnap.com The interaction is pharmacodynamic in nature, resulting from the synergistic effect of increased synaptic availability of monoamines from the reuptake inhibition by butriptyline and the prevention of their breakdown by MAOIs.

| Interacting Drug Class | Example Drugs | Potential Consequences |

| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Tranylcypromine | Hypertensive crisis, Serotonin syndrome patsnap.comdrugbank.comdrugbank.com |

Combining butriptyline hydrochloride with Selective Serotonin Reuptake Inhibitors (SSRIs) can elevate the risk of serotonin syndrome. patsnap.com This is due to the additive serotonergic effects of both drug classes. Furthermore, some SSRIs, such as fluoxetine and sertraline, are inhibitors of the cytochrome P450 2D6 (CYP2D6) enzyme, which is involved in the metabolism of many TCAs. meded101.comnih.gov This inhibition can lead to increased plasma concentrations of butriptyline, potentially increasing the risk of adverse effects. drugbank.comdrugbank.com When co-administering sertraline with a TCA like nortriptyline (B1679971), it has been observed that sertraline can increase nortriptyline concentrations, necessitating close monitoring of plasma levels. droracle.ai

| Interacting Drug Class | Example Drugs | Potential Consequences |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline, Citalopram | Increased risk of serotonin syndrome, Increased plasma concentrations of butriptyline patsnap.comdrugbank.comdrugbank.comdrugbank.com |

The concurrent use of butriptyline hydrochloride with other TCAs can amplify the risk of adverse effects and toxicities. patsnap.com This is due to the cumulative pharmacological effects, particularly those related to the cardiovascular system and anticholinergic activity. patsnap.com Additive effects can lead to an increased burden of side effects such as dry mouth, constipation, and cardiac arrhythmias.

| Interacting Drug Class | Example Drugs | Potential Consequences |

| Tricyclic Antidepressants (TCAs) | Amitriptyline (B1667244), Imipramine (B1671792), Clomipramine | Amplified risk of cardiovascular and anticholinergic side effects and toxicities patsnap.comdrugbank.com |

Interactions Affecting Hepatic Metabolism (CYP450 Enzyme System)

The metabolism of butriptyline hydrochloride can be significantly affected by drugs that inhibit or induce the cytochrome P450 (CYP450) enzyme system, particularly the CYP2D6 isoenzyme. patsnap.com

Inhibitors of CYP2D6, such as certain SSRIs (e.g., fluoxetine, paroxetine) and other medications like bupropion, can decrease the metabolism of butriptyline, leading to elevated plasma concentrations and an increased risk of toxicity. meded101.comwikipedia.org Conversely, inducers of CYP450 enzymes (e.g., carbamazepine, phenytoin, phenobarbital) can accelerate the metabolism of butriptyline, potentially reducing its therapeutic efficacy. nih.gov

| Interaction Type | Interacting Drugs/Substances | Effect on Butriptyline |

| CYP2D6 Inhibition | Bupropion, Fluoxetine, Paroxetine, Quinidine, Cimetidine | Increased plasma concentrations, potential for toxicity meded101.comnih.govwikipedia.org |

| CYP450 Induction | Carbamazepine, Phenytoin, Phenobarbital, Ritonavir | Decreased plasma concentrations, potential for reduced efficacy wikipedia.orgnih.gov |

Interactions with Central Nervous System Depressants

Butriptyline hydrochloride can potentiate the sedative effects of central nervous system (CNS) depressants. patsnap.com This additive pharmacodynamic effect can lead to enhanced sedation and an increased risk of respiratory depression. patsnap.com Therefore, caution is advised when co-administering butriptyline with these substances.

| Interacting Drug/Substance Class | Example Drugs/Substances | Potential Consequences |

| Benzodiazepines | Alprazolam, Clonazepam, Diazepam | Enhanced sedation, increased risk of respiratory depression drugbank.comdrugs.comdrugs.com |

| Opioids | Butorphanol, Buprenorphine | Enhanced sedation, increased risk of respiratory depression patsnap.comdrugbank.com |

| Alcohol | Ethanol | Enhanced sedation and disorientation primroselodge.comnih.govforhers.com |

Interactions with Anticholinergic Agents

Butriptyline hydrochloride possesses inherent anticholinergic properties. When used concurrently with other medications that also have anticholinergic effects, there is a risk of additive anticholinergic side effects. patsnap.com These can include dry mouth, blurred vision, constipation, urinary retention, and confusion. In elderly patients, this can be particularly problematic, potentially leading to significant morbidity.

| Interacting Drug Class | Example Drugs | Potential Consequences |

| Anticholinergic Agents | Atropine, Scopolamine, Benztropine | Exacerbation of anticholinergic side effects (e.g., dry mouth, constipation, urinary retention) drugbank.comdrugbank.comdrugbank.comdrugbank.comdrugs.comdrugs.comdrugs.comgoodrx.com |

Interactions with Antihypertensive Agents

Butriptyline hydrochloride, a tricyclic antidepressant (TCA), can significantly interact with various antihypertensive agents, potentially compromising their therapeutic efficacy. The primary mechanism underlying this interaction is butriptyline's effect on adrenergic receptors and its ability to interfere with the action of drugs targeting blood pressure regulation.

Butriptyline may diminish the effectiveness of several classes of antihypertensive drugs. patsnap.com This includes agents such as ACE inhibitors (e.g., Captopril), beta-blockers (e.g., Acebutolol), and calcium channel blockers (e.g., Amlodipine). drugbank.com The antagonistic effect on these medications can lead to a reduced ability to control hypertension. patsnap.com

Furthermore, due to its peripheral alpha-1 adrenergic blocking activity, butriptyline can potentiate the blood pressure-lowering effects of other hypotensive agents, including antihypertensives and vasodilators. drugs.com This additive effect can lead to orthostatic hypotension, particularly during the initial phases of treatment. The affinity for the alpha-1 adrenoceptor is a key determinant of the severity of this interaction. drugs.com Close clinical monitoring for hypotension is recommended when TCAs like butriptyline are co-administered with antihypertensive medications. drugs.com

Below is a table summarizing known interactions between butriptyline and specific antihypertensive agents.

| Antihypertensive Agent | Interaction Effect with Butriptyline Hydrochloride |

| Acebutolol | Butriptyline may decrease the antihypertensive activities of Acebutolol. drugbank.com |

| Amlodipine | Butriptyline may decrease the antihypertensive activities of Amlodipine. drugbank.com |

| Aprocitentan | Butriptyline may decrease the antihypertensive activities of Aprocitentan. drugbank.com |

| Bretylium | Butriptyline may decrease the antihypertensive activities of Bretylium. drugbank.com |

| Captopril | Butriptyline may decrease the antihypertensive activities of Captopril. drugbank.com |

Mechanisms of Specific Drug Interactions

The pharmacological profile of butriptyline hydrochloride leads to several clinically significant drug interactions through various mechanisms. These interactions can affect cardiac function, hemostasis, neurological function, and metabolic control.

QTc Prolongation Tricyclic antidepressants as a class are associated with prolongation of the QTc interval. nih.govuspharmacist.com This effect is a concern as it can increase the risk of serious ventricular arrhythmias, such as Torsades de Pointes (TdP). nih.govgoodrx.com The primary mechanism for TCA-induced QTc prolongation is the blockade of cardiac sodium channels. nih.gov Additionally, an inhibitory effect on the delayed potassium rectifier current (IKr), which is crucial for ventricular repolarization, may also contribute. uspharmacist.com When a drug interferes with these ion channels, repolarization is delayed, leading to a prolonged QT interval. uspharmacist.com The co-administration of butriptyline with other drugs known to prolong the QTc interval, such as certain antiarrhythmics, antipsychotics (e.g., Clozapine), and antibiotics, can result in an additive effect, further increasing the risk of cardiac events. drugbank.comgoodrx.com

Gastrointestinal Bleeding The risk of gastrointestinal (GI) bleeding can be heightened when butriptyline is used concurrently with nonsteroidal anti-inflammatory drugs (NSAIDs) like Aceclofenac and Bromfenac. drugbank.com While the association is more strongly established with Selective Serotonin Reuptake Inhibitors (SSRIs), the underlying mechanism is relevant. gpnotebook.comnews-medical.net Serotonin plays a role in platelet aggregation, which is essential for blood clotting. nih.gov By potentially interfering with serotonin uptake, antidepressants can deplete platelet serotonin levels, impairing their function and increasing bleeding risk. nih.gov The concurrent use of NSAIDs, which can cause direct damage to the GI mucosa, and an antidepressant can have a synergistic effect, significantly elevating the risk of a GI bleed. wakehealth.eduresearchgate.net

Neurotoxicity Butriptyline hydrochloride has the potential to increase the neurotoxic activities of certain other substances. For instance, co-administration with clindamycin or bismuth-containing compounds (e.g., bismuth subcarbonate, bismuth subcitrate potassium) may enhance neurotoxic effects. drugbank.com The precise mechanisms for these specific interactions are not well-delineated but may involve additive effects on the central nervous system.

Altered Hypoglycemic or Vasopressor Activities Butriptyline can interfere with the efficacy of certain medications used to manage blood glucose and blood pressure.

Hypoglycemic Activity : Butriptyline may diminish the hypoglycemic effects of oral antidiabetic agents such as acarbose. drugbank.com Conversely, studies with the related TCA, nortriptyline, have indicated that it may have a direct hyperglycemic effect, potentially worsening glycemic control in diabetic patients even as it treats concurrent depression. nih.gov This suggests a complex interaction with glucose metabolism that requires careful monitoring in patients with diabetes. nih.gov

Vasopressor Activity : Butriptyline can enhance the vasopressor (blood pressure increasing) effects of certain drugs. drugbank.com For example, it may increase the vasopressor activities of agents like bromocriptine and vasopressin, potentially leading to hypertension. drugbank.com This is particularly relevant when butriptyline is combined with drugs that have adrenergic properties. drugbank.com

The table below details the mechanisms of these specific interactions.

| Interaction Type | Mechanism | Interacting Drug Classes/Agents | Potential Clinical Outcome |

| QTc Prolongation | Blockade of cardiac sodium channels and/or delayed potassium rectifier current (IKr), delaying ventricular repolarization. nih.govuspharmacist.com | Other QTc-prolonging agents (e.g., Vemurafenib, Vernakalant, Clozapine). drugbank.com | Increased risk of cardiac arrhythmias, including Torsades de Pointes. nih.gov |

| Gastrointestinal Bleeding | Potential interference with serotonin-mediated platelet aggregation, combined with direct mucosal damage from NSAIDs. drugbank.comnih.gov | NSAIDs (e.g., Aceclofenac, Bromfenac). drugbank.com | Elevated risk of upper gastrointestinal bleeding. gpnotebook.com |

| Neurotoxicity | Potential for additive adverse effects on the central nervous system. | Clindamycin, Bismuth subcarbonate, Bismuth subcitrate potassium. drugbank.com | Increased risk of neurotoxic symptoms. |

| Altered Hypoglycemic Activity | May directly oppose the action of hypoglycemic agents or exert a hyperglycemic effect. drugbank.comnih.gov | Acarbose. drugbank.com | Decreased efficacy of antidiabetic medication, potentially leading to hyperglycemia. drugbank.com |

| Altered Vasopressor Activity | Potentiation of the adrenergic effects of other drugs. | Bromocriptine, Vasopressin, Arbutamine. drugbank.com | Increased blood pressure, risk of hypertension. drugbank.com |

Toxicological Profiles and Adverse Effect Mechanisms of Butriptyline Hydrochloride

Characterization of Adverse Effect Spectrum

The adverse effect spectrum of butriptyline (B23782) hydrochloride is comparable to that of other tricyclic antidepressants and is primarily dictated by its anticholinergic, antihistaminic, and adrenergic receptor blocking properties. Common side effects include those stemming from its potent anticholinergic and antihistaminic actions. nih.govhealthline.com

Patients may experience dry mouth, constipation, blurred vision, and urinary retention. healthline.comlecturio.com Drowsiness and sedation are also frequently reported, which are attributable to the drug's antihistaminic and sedative properties. nih.govlecturio.com Some individuals might also encounter weight gain and an increased appetite. healthline.comlecturio.com

More serious, though less common, adverse effects can manifest, including cardiovascular complications such as orthostatic hypotension (a sudden drop in blood pressure upon standing) and cardiac arrhythmias. healthline.comlecturio.com Central nervous system effects can also occur, ranging from dizziness and confusion to more severe reactions like seizures. healthline.com The manifestation of these side effects is often dose-dependent. droracle.ai

Adverse Effects of Butriptyline Hydrochloride

| Category | Adverse Effects |

|---|---|

| Anticholinergic | Dry mouth, constipation, blurred vision, urinary retention, confusion nih.govhealthline.comlecturio.com |

| Antihistaminic | Drowsiness, sedation, weight gain, increased appetite nih.govhealthline.comlecturio.com |

| Cardiovascular | Orthostatic hypotension, cardiac arrhythmias, tachycardia healthline.comlecturio.comsinglecare.com |

| Central Nervous System | Dizziness, confusion, seizures, cognitive impairment nih.govhealthline.com |

Mechanisms Underlying Common Adverse Effects

The diverse range of adverse effects associated with butriptyline hydrochloride can be traced back to its interactions with specific receptor systems in the body.

Anticholinergic Effects

Butriptyline hydrochloride exhibits potent anticholinergic activity by blocking muscarinic acetylcholine (B1216132) receptors. nih.govlecturio.com This blockade prevents acetylcholine from binding to its receptors in the parasympathetic nervous system, leading to a variety of side effects. ubc.ca These include dry mouth, blurred vision, constipation, and urinary retention. nih.govlecturio.com In the central nervous system, this anticholinergic action can contribute to cognitive impairment and delirium, particularly in older adults. nih.govclarityxdna.com

Antihistaminic Effects

The sedative and hypnotic effects of butriptyline hydrochloride are largely due to its strong antagonism of histamine (B1213489) H1 receptors. healthline.comlecturio.com Blockade of these receptors in the central nervous system leads to drowsiness and sedation. nih.gov This antihistaminic activity is also associated with side effects such as increased appetite and weight gain. healthline.comlecturio.com

Cardiovascular Manifestations (e.g., Orthostatic Hypotension, Arrhythmias)

The cardiovascular side effects of butriptyline hydrochloride are a result of its impact on the autonomic nervous system and cardiac ion channels. Orthostatic hypotension is primarily caused by the blockade of alpha-1 adrenergic receptors, which leads to vasodilation and a subsequent drop in blood pressure upon standing. lecturio.comdroracle.aidroracle.ai

Tricyclic antidepressants, as a class, are known to affect cardiac conduction, which can lead to arrhythmias. singlecare.com They can inhibit cardiovascular sodium, calcium, and potassium channels, which can be life-threatening in cases of overdose. ubc.ca These actions can manifest as tachycardia and, in more severe cases, conduction abnormalities. nih.gov

Central Nervous System Effects (e.g., Seizures, Cognitive Impairment)

The central nervous system effects of butriptyline hydrochloride are multifaceted. The sedative effects are linked to its antihistaminic properties. nih.gov However, TCAs can also lower the seizure threshold, potentially leading to convulsions, especially in overdose situations. singlecare.com The mechanism for this is thought to be related to the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake at nerve terminals.

Cognitive impairment, including confusion and memory problems, can be a significant side effect, particularly in the elderly. nih.gov This is largely attributed to the drug's potent anticholinergic effects on the central nervous system. nih.govclarityxdna.com

Comparative Toxicity Assessments with Other Tricyclic Antidepressants

Butriptyline is chemically related to other TCAs like amitriptyline (B1667244) and imipramine (B1671792). healthline.com While it produces similar effects, some sources suggest that its side effects, such as sedation, may be of reduced severity. nih.gov

The toxicity of TCAs can be compared by examining their affinity for various receptors, which correlates with their side effect profiles. For instance, a higher affinity for muscarinic acetylcholine receptors suggests a greater potential for anticholinergic side effects. Similarly, a higher affinity for histamine H1 receptors is associated with more pronounced sedation. The relative cardiovascular toxicity of TCAs can also differ, with some studies suggesting that imipramine may be less arrhythmogenic than amitriptyline. tandfonline.com

Receptor Binding Affinities (Ki, nM) of Butriptyline and Other TCAs

| Compound | H1 Receptor | Muscarinic Acetylcholine Receptor | α1-Adrenergic Receptor |

|---|---|---|---|

| Butriptyline | 1.1 | 35 | 570 |

| Amitriptyline | 1.0 | 18 | 62 |

| Imipramine | 11 | 91 | 91 |

| Nortriptyline (B1679971) | 7.9 | 100 | 200 |

Lower Ki values indicate higher binding affinity.

This table illustrates the potent antihistaminic and anticholinergic properties of butriptyline, comparable to amitriptyline, and its relatively weaker effect on alpha-1 adrenergic receptors, which may contribute to a potentially lower risk of orthostatic hypotension compared to some other TCAs.

Long-Term Safety and Tolerability Studies

Limited specific long-term safety and tolerability studies exclusively focused on butriptyline hydrochloride are available. Much of the understanding of its long-term profile is extrapolated from studies of other tricyclic antidepressants (TCAs) and shorter-term comparative trials. Butriptyline is chemically related to more common TCAs like amitriptyline and nortriptyline. patsnap.com

Prolonged use of TCAs, in general, can be associated with an increased risk of adverse effects and drug interactions. maestrovirtuale.com Like other drugs in its class, butriptyline hydrochloride is associated with a range of side effects, which are important considerations for long-term treatment. patsnap.commaestrovirtuale.com Common side effects are primarily attributed to the drug's anticholinergic properties and include dry mouth, constipation, blurred vision, urinary retention, dizziness, and drowsiness. patsnap.commaestrovirtuale.com Some patients may also experience weight gain and an increased appetite. patsnap.commaestrovirtuale.com

Comparative Tolerability

It has been suggested that while butriptyline produces similar effects to other TCAs, its side effects, such as sedation, may be of reduced severity. iiab.mewikipedia.org

Adverse Effects Profile

The primary adverse effects of butriptyline are linked to its pharmacological actions:

Anticholinergic Effects: Potent anticholinergic activity can lead to dry mouth, constipation, urinary retention, blurred vision, and cognitive or memory impairment. iiab.mewikipedia.org

Antihistamine Effects: Strong antihistamine properties result in sedation and somnolence. iiab.mewikipedia.org

Cardiovascular Effects: Serious, though less common, side effects can include cardiac arrhythmias. patsnap.com Caution is advised for patients with pre-existing heart conditions as the drug can exacerbate certain cardiac issues. patsnap.com

Neurological Effects: Seizures are a potential serious side effect. patsnap.com

Elderly patients may be more susceptible to the side effects of butriptyline hydrochloride and may require more careful monitoring during treatment. patsnap.com

Long-Term Considerations from TCA Class Effects

Long-term treatment with TCAs, as a class, requires monitoring for several potential issues:

Weight Gain: As with other TCAs, long-term use may be associated with an increase in weight. maestrovirtuale.com

Cardiovascular Monitoring: Given the potential for cardiac side effects, periodic cardiovascular monitoring may be warranted in patients on long-term therapy, especially those with pre-existing cardiac conditions. patsnap.com

Withdrawal Symptoms: Abrupt discontinuation of treatment can lead to withdrawal symptoms, highlighting the need for gradual tapering under medical supervision. maestrovirtuale.com

The following table summarizes the key research findings from a comparative study of butriptyline and amitriptyline.

| Parameter | Butriptyline Group | Amitriptyline Group | Conclusion |

|---|---|---|---|

| Overall Frequency of Side Effects | No significant difference | No significant difference | Comparable short-term tolerability. nih.gov |

| Autonomic Symptoms | No significant difference | No significant difference | Similar impact on the autonomic nervous system in the short term. nih.gov |

| Hematological and Biochemical Variables | Similar effects | Similar effects | No significant differential impact on laboratory parameters. nih.gov |

| ECG and EEG | Similar effects | Similar effects | Comparable short-term cardiovascular and neurological safety profiles. nih.gov |

The following table outlines the common and serious adverse effects associated with butriptyline hydrochloride, largely consistent with the TCA class.

| Adverse Effect Category | Specific Effects | Reference |

|---|---|---|

| Common Side Effects | Dry Mouth | patsnap.commaestrovirtuale.com |

| Constipation | patsnap.commaestrovirtuale.com | |

| Blurred Vision | patsnap.commaestrovirtuale.com | |

| Urinary Retention | patsnap.com | |

| Dizziness | patsnap.com | |

| Drowsiness | patsnap.commaestrovirtuale.com | |

| Serious Side Effects | Cardiac Arrhythmias | patsnap.com |

| Seizures | patsnap.com | |

| Severe Allergic Reactions | patsnap.com |

Analytical Methodologies and Bioanalytical Research for Butriptyline Hydrochloride

Development of Sensitive Detection and Quantification Methods in Biological Matrices

The development of sensitive and specific methods for the detection and quantification of butriptyline (B23782) hydrochloride in biological fluids, such as serum, plasma, and urine, is essential due to its therapeutic relevance. A notable method for the determination of butriptyline in serum is gas-liquid chromatography coupled with a nitrogen-phosphorus detector (NPD). This technique has demonstrated a detection limit of 2 ng/mL using a 3 mL sample of serum or plasma, showcasing its sensitivity for therapeutic monitoring. nih.gov

For broader applications involving tricyclic antidepressants (TCAs) like butriptyline, various sample preparation techniques are employed to handle the complexity of biological matrices. These include:

Solid-Phase Extraction (SPE): This technique is widely used for the extraction and preconcentration of TCAs from biological samples. lcms.cz

Liquid-Liquid Extraction (LLE): Another common method for isolating TCAs from biological fluids.

Protein Precipitation: A rapid and straightforward sample preparation method, particularly for plasma samples, often utilized in high-throughput analysis. waters.com

The choice of extraction method depends on the specific requirements of the analytical technique and the nature of the biological matrix. For urine samples, which can present unique challenges due to high aqueous content and potential for analyte loss through non-specific binding, specialized extraction procedures are necessary to ensure accurate quantification. biopharmaservices.com

Table 1: Sensitive Detection and Quantification Methods for Tricyclic Antidepressants in Biological Matrices

| Analytical Method | Biological Matrix | Sample Preparation | Detection Limit | Reference |

| Gas-Liquid Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) | Serum/Plasma | Liquid-Liquid Extraction | 2 ng/mL (for Butriptyline) | nih.gov |

| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Human Urine | Salt-induced homogenous liquid-liquid extraction, dispersive solid-phase extraction, and dispersive liquid-liquid microextraction | 0.22-0.31 µg/L (for various TCAs) | nih.gov |

| Ultra-Performance Convergence Chromatography (UPC²) | Human Urine | Solid-Phase Extraction (Oasis WCX) | 0.1 ng/mL (for various TCAs) | lcms.cz |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Human Urine | Liquid-Liquid Extraction | Not specified | nih.gov |

| High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Human Plasma | Liquid-Liquid Extraction | 5-7 ng/mL (for various TCAs) | csbsju.edu |

Chromatographic and Spectroscopic Techniques for Analysis

A variety of chromatographic and spectroscopic techniques are utilized for the analysis of butriptyline hydrochloride and other TCAs. High-performance liquid chromatography (HPLC) is a predominant technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. nih.govcore.ac.uk

Key considerations in the development of chromatographic methods include the choice of the stationary phase (column), mobile phase composition, and pH. For instance, in reversed-phase HPLC (RP-HPLC), C18 columns are commonly used, and the mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724). The pH of the mobile phase is a critical parameter that influences the retention time and peak shape of ionizable compounds like butriptyline. core.ac.uk

Gas chromatography (GC) is another powerful technique for the analysis of TCAs. The use of a nitrogen-phosphorus detector enhances the selectivity and sensitivity for nitrogen-containing compounds like butriptyline. nih.gov

Spectroscopic methods, particularly UV-Visible spectrophotometry, can also be employed for the quantification of TCAs. These methods are often based on the formation of colored ion-pair complexes. nih.govresearchgate.net For example, extractive spectrophotometric methods have been developed for nortriptyline (B1679971), a related TCA, involving the formation of colored complexes with reagents like niobium(V)-thiocyanate or iron(III)-thiocyanate. nih.gov

Table 2: Chromatographic and Spectroscopic Techniques for the Analysis of Tricyclic Antidepressants

| Technique | Details | Application | Reference |

| Gas-Liquid Chromatography (GLC) | Nitrogen-Phosphorus Detector (NPD) | Determination of butriptyline in serum. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column, mobile phase of acetonitrile and buffer, UV detection at 210 nm. | Separation of amitriptyline (B1667244) and nortriptyline. | core.ac.uk |

| HPLC with Diode-Array Detection (HPLC-DAD) | Symmetry C18 column, gradient elution, UV detection at 226, 254, and 400 nm. | Simultaneous quantification of five antidepressants and their metabolites in plasma. | csbsju.edu |

| HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | XSelect Premier HSS C18 column, positive electrospray ionization. | Quantification of 15 TCAs in plasma. | waters.com |

| Extractive Spectrophotometry | Formation of ion-pair complexes with reagents like Sudan II, IV, and Black B. | Determination of nortriptyline hydrochloride in pharmaceutical formulations. | researchgate.net |

Bioequivalence Study Designs and Methodologies

Bioequivalence (BE) studies are fundamental in demonstrating that a generic drug product performs in the same manner as the reference product. europa.eufrontierspartnerships.org For immediate-release solid oral dosage forms like butriptyline hydrochloride tablets, a randomized, two-period, two-sequence, single-dose crossover design is generally recommended. europa.eu

Key elements of a typical bioequivalence study design include:

Study Population: Healthy subjects are typically enrolled. frontierspartnerships.orggeneesmiddeleninformatiebank.nl

Study Conditions: Studies are often conducted under fasting conditions. geneesmiddeleninformatiebank.nl

Dosing: A single dose of the test and reference products is administered in separate periods. europa.eugeneesmiddeleninformatiebank.nl

Washout Period: A sufficient washout period between the two treatment periods is crucial to ensure that the drug from the first period is completely eliminated before the second period begins. europa.eugeneesmiddeleninformatiebank.nl

Blood Sampling: Serial blood samples are collected over a specified period to characterize the pharmacokinetic profile of the drug. geneesmiddeleninformatiebank.nl

Pharmacokinetic Parameters: The primary parameters assessed are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). europa.eu The time to reach maximum concentration (Tmax) is also evaluated.

For a drug like nortriptyline, a related TCA, a single-dose, randomized, two-period, crossover bioequivalence study was conducted in healthy male subjects under fasted conditions. geneesmiddeleninformatiebank.nl This study utilized a 28-day washout period, which is more than five half-lives of the drug. geneesmiddeleninformatiebank.nl The acceptance criteria for bioequivalence are typically that the 90% confidence interval for the ratio of the geometric means (test/reference) of AUC and Cmax should fall within the range of 80.00% to 125.00%. geneesmiddeleninformatiebank.nl

Table 3: Key Parameters in a Typical Bioequivalence Study for an Immediate-Release Oral Solid Dosage Form

| Parameter | Description |

| Study Design | Randomized, two-period, two-sequence, single-dose crossover. europa.eu |

| Study Population | Healthy volunteers. frontierspartnerships.orggeneesmiddeleninformatiebank.nl |

| Condition | Fasting. geneesmiddeleninformatiebank.nl |

| Primary Endpoints | AUC (Area Under the Curve) and Cmax (Maximum Concentration). europa.eu |

| Acceptance Criteria | 90% Confidence Interval for the ratio of geometric means for AUC and Cmax should be within 80.00-125.00%. geneesmiddeleninformatiebank.nl |

| Washout Period | Sufficiently long to ensure complete drug elimination between periods. europa.eugeneesmiddeleninformatiebank.nl |

Quality Control and Reference Standard Development

The quality control of butriptyline hydrochloride relies on the availability of highly characterized reference standards. These standards are essential for verifying the identity, purity, and strength of the drug substance and finished product. Pharmaceutical secondary standards, which are qualified as Certified Reference Materials (CRMs), provide a convenient and cost-effective alternative to in-house working standards for quality control laboratories. sigmaaldrich.com

Reference standards for active pharmaceutical ingredients (APIs) and their impurities are crucial for various analytical applications, including:

Pharmaceutical release testing

Method development and validation for qualitative and quantitative analyses

Calibration of analytical instruments

These secondary standards offer multi-traceability to primary standards from pharmacopeias such as the United States Pharmacopeia (USP). sigmaaldrich.com For instance, certified reference materials for nortriptyline hydrochloride are commercially available and are traceable to USP standards. sigmaaldrich.comcerilliant.com The development and use of reference standards are governed by stringent quality management systems, often in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

The European Directorate for the Quality of Medicines & HealthCare (EDQM) also provides reference standards and has established safety data sheets for compounds like nortriptyline hydrochloride, which detail its physicochemical properties and handling requirements. edqm.eu

Structure Activity Relationship Sar and Molecular Modeling Studies of Butriptyline Hydrochloride

Relationship between Chemical Structure and Receptor Binding Profiles

The pharmacological activity of butriptyline (B23782) hydrochloride is intrinsically linked to its three-dimensional structure. The molecule consists of a tricyclic dibenzocycloheptadiene core, which is a common feature among this class of antidepressants, and a defining isobutyl side chain with a terminal tertiary amine group. patsnap.com This specific arrangement dictates its binding affinity for various receptors and transporters.

Key Structural Features and Their Influence:

Tricyclic Core: The rigid, three-ring dibenzocycloheptadiene system is a crucial pharmacophore that provides the foundational structure for interaction with monoamine transporters and receptors. This bulky, lipophilic core facilitates entry into the central nervous system and provides a scaffold that orients the side chain for optimal receptor engagement.

Alkyl Side Chain: Butriptyline is an analogue of amitriptyline (B1667244), distinguished by its isobutyl side chain instead of a propylidene side chain. This structural alteration significantly impacts its pharmacological profile. Comparative studies have shown that while amitriptyline actively blocks the reuptake of norepinephrine (B1679862) and serotonin (B10506), butriptyline is largely ineffective in this regard. nih.gov This suggests that the specific configuration and length of the side chain are critical determinants for high-affinity binding to and inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET).

Tertiary Amine Group: As a tertiary amine, butriptyline exhibits potent anticholinergic (muscarinic receptor antagonism) and antihistaminic (histamine H1 receptor antagonism) properties. patsnap.com This is a characteristic feature of many older TCAs, and the tertiary amine is directly implicated in the side effects commonly associated with these properties, such as dry mouth, blurred vision, and sedation. Its demethylated metabolite, norbutriptyline, is a secondary amine, which typically possesses a different receptor binding profile.

In vitro studies have quantified butriptyline's binding affinities, revealing it to be a strong antihistamine and anticholinergic, a moderate 5-HT2 and α1-adrenergic receptor antagonist, and a very weak inhibitor of monoamine reuptake. nih.gov This profile suggests that its antidepressant effects may be mediated more by serotonin receptor blockade than by reuptake inhibition, a mechanism it shares with other "atypical" TCAs like iprindole (B1206939) and trimipramine (B1683260).

| Target | Binding Affinity (Ki, nM) | Structural Determinant |

|---|---|---|

| Histamine (B1213489) H1 Receptor | 1.1 | Tertiary Amine, Tricyclic Core |

| Muscarinic Acetylcholine (B1216132) Receptors | 35 | Tertiary Amine |

| 5-HT2A Receptor | 380 | Tricyclic Core, Side Chain |

| α1-Adrenergic Receptor | 570 | Tricyclic Core |

| Serotonin Transporter (SERT) | 1,360 (IC50) | Isobutyl Side Chain (Weak affinity) |

| Norepinephrine Transporter (NET) | 5,100 (IC50) | Isobutyl Side Chain (Weak affinity) |

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity using mathematical models. acs.org These models are instrumental in drug design for predicting the activity of new compounds and optimizing lead structures.

For tricyclic antidepressants, QSAR models typically evaluate physicochemical properties and molecular descriptors to predict affinity for targets like SERT and NET or various G-protein coupled receptors. googleapis.comnih.gov Key descriptors often include:

Hydrophobicity: The lipophilicity of the molecule, which influences its ability to cross the blood-brain barrier and interact with hydrophobic pockets in receptors.

Electronic Properties: Descriptors related to charge distribution, dipole moment, and electrostatic fields, which govern ionic and polar interactions with receptor residues.

Steric/Topological Descriptors: Parameters that define the size, shape, and branching of the molecule, such as molecular weight and connectivity indices.

While the principles of QSAR are widely applied in the development of antidepressants, specific 3D-QSAR models focusing explicitly on butriptyline hydrochloride are not extensively documented in peer-reviewed literature. nih.govmdpi.comresearchgate.net However, QSAR models developed for broader classes of TCAs or monoamine receptor ligands could theoretically be used to predict butriptyline's activity. Such a model would likely confirm the importance of the tricyclic scaffold for general receptor interaction and highlight the specific steric and electronic contributions of the isobutyl side chain in explaining its weak affinity for monoamine transporters compared to analogues like amitriptyline.

Comparative Docking Strategies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bepls.comdovepress.com It is widely used to understand the binding mechanisms of drugs like butriptyline at a molecular level.

Docking studies performed on TCAs with the serotonin transporter (SERT) have provided a general model for their interaction. These studies suggest that the tricyclic ring system of these antidepressants occupies the extracellular vestibule of the transporter. uomisan.edu.iq The protonated amine of the side chain then extends into the central substrate-binding site (the S1 pocket), where it can form key interactions with amino acid residues. uomisan.edu.iq